molecular formula C14H25NSi2 B12542944 N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine CAS No. 143360-34-3

N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine

Cat. No.: B12542944
CAS No.: 143360-34-3
M. Wt: 263.52 g/mol
InChI Key: IVNKBXWUJJTCLW-UHFFFAOYSA-N
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Description

N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine is an organic compound characterized by the presence of a phenyl group attached to a methanimine moiety, which is further substituted with bis(trimethylsilyl)methyl groups. This compound is notable for its unique structural features and its utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine can be synthesized through the reaction of benzylamine with trimethylchlorosilane. The reaction typically involves the nucleophilic substitution of the benzylamine with trimethylchlorosilane under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various silylated derivatives .

Scientific Research Applications

N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine involves its ability to undergo nucleophilic substitution reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound. These groups can be selectively removed or modified under specific conditions, allowing for targeted chemical transformations .

Comparison with Similar Compounds

N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine can be compared with other silylated compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and stability compared to other silylated compounds .

Properties

IUPAC Name

N-[bis(trimethylsilyl)methyl]-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NSi2/c1-16(2,3)14(17(4,5)6)15-12-13-10-8-7-9-11-13/h7-12,14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNKBXWUJJTCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(N=CC1=CC=CC=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NSi2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10771234
Record name N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10771234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143360-34-3
Record name N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10771234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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